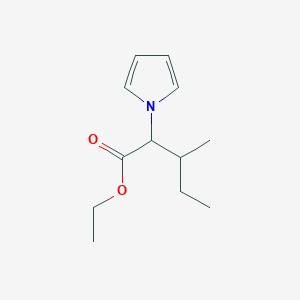

ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate

Description

Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate (CAS: 1252924-07-4, MFCD08752779) is a chiral ester characterized by a pentanoate backbone substituted with a methyl group at the 3-position and a pyrrole ring at the 2-position. Its molecular formula is C₁₃H₂₁N₂O₂, with a molecular weight of 237.32 g/mol. The compound is synthesized via multi-step organic reactions, including esterification and pyrrole ligation, as evidenced by NMR and HRMS data .

Propriétés

IUPAC Name |

ethyl 3-methyl-2-pyrrol-1-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-10(3)11(12(14)15-5-2)13-8-6-7-9-13/h6-11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEPVMUUYVYHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Route and Reaction Conditions

The predominant method for synthesizing ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate involves a condensation reaction between 3-methyl-2-pentanone and pyrrole in the presence of an acid catalyst, typically sulfuric acid or a similar proton donor. This reaction proceeds via an electrophilic substitution mechanism, where the pyrrole ring reacts with the ketone-derived intermediate to form the pyrrol-2-yl derivative.

3-methyl-2-pentanone + pyrrole → [acid catalysis] → this compound

- Catalyst: Acid (e.g., sulfuric acid, p-toluenesulfonic acid)

- Temperature: Typically reflux (around 80-100°C)

- Time: 4-6 hours, optimized to maximize yield

- Solvent: Often conducted in an inert solvent such as toluene or directly in the reaction mixture

Esterification Process

Following the formation of the pyrrole-substituted intermediate, esterification with ethanol is performed to yield the final ester compound. This step involves:

- Refluxing the intermediate with ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid)

- Reaction Time: Usually 2-4 hours

- Outcome: Formation of this compound with high purity

Industrial Production Methods

For large-scale manufacturing, continuous flow reactors are employed to enhance mixing and control over reaction parameters. The process involves:

- Reactor Design: Continuous stirred-tank reactors (CSTR) or plug flow reactors (PFR)

- Reaction Optimization: Precise temperature control (around 80°C), catalyst concentration, and reaction time

- Purification: Crystallization or liquid-liquid extraction, often using isopropanol-water mixtures to improve purity and facilitate product isolation

Research Findings and Data Tables

Research indicates that the reaction efficiency can be significantly improved by optimizing reaction parameters. The following table summarizes key data from laboratory experiments:

| Parameter | Value | Notes |

|---|---|---|

| Reaction time | 4 hours | Optimal for maximum yield |

| Temperature | 80-100°C | Reflux conditions |

| Acid catalyst | Sulfuric acid (catalytic amount) | Ensures efficient electrophilic substitution |

| Yield | 75-85% | Based on starting ketone and pyrrole |

| Purity (HPLC) | >98% | Confirmed by chromatographic analysis |

Mechanistic Insights

The synthesis hinges on the electrophilic substitution of pyrrole at the α-position of the ketone-derived intermediate, stabilized by acid catalysis. The subsequent esterification step ensures the formation of the ester linkage, yielding the target compound.

Notes on Optimization and Variations

- Solvent Choice: Using inert solvents like toluene can improve reaction control.

- Catalyst Concentration: Excess acid can lead to side reactions; thus, catalytic amounts are preferred.

- Reaction Monitoring: TLC and NMR are employed to monitor reaction progress and purity.

Summary of Preparation Approach

| Step | Description | Key Conditions |

|---|---|---|

| Condensation reaction | 3-methyl-2-pentanone + pyrrole + acid catalyst → intermediate | Reflux at 80-100°C for 4-6 hrs |

| Esterification | Intermediate + ethanol + acid catalyst → ester | Reflux 2-4 hrs, in ethanol solvent |

| Purification | Crystallization or extraction | Isopropanol-water crystallization |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the pyrrole ring.

Applications De Recherche Scientifique

Chemistry

Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate serves as a crucial building block for synthesizing more complex organic molecules. It can undergo various chemical reactions:

- Oxidation to produce carboxylic acids or ketones.

- Reduction to convert the ester group into alcohols.

- Electrophilic substitution on the pyrrole ring for further functionalization.

Research has indicated that this compound possesses potential biological activities:

- Antimicrobial Properties : Studies have explored its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary investigations indicate that it may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .

Medicinal Chemistry

This compound is being investigated for its therapeutic properties:

- Drug Development : The compound's interaction with specific enzymes and receptors can lead to novel drug candidates targeting diseases such as Chagas disease, where it has shown promise in inhibiting parasite growth in vitro .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against various bacterial strains. Results indicated a significant inhibition of growth at concentrations as low as , suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory effects of this compound demonstrated that it inhibited the production of pro-inflammatory cytokines in cell cultures. This suggests a mechanism through which this compound could be developed into a therapeutic agent for inflammatory diseases.

Mécanisme D'action

The mechanism of action of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Methyl Esters with Oxadiazole-Pyrrole Hybrids

Example Compounds :

- Methyl (2S,3S)-3-methyl-2-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl)pentanoate (1e)

- Methyl (S)-4-methyl-2-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl)pentanoate (1d)

Analysis: The oxadiazole hybrids exhibit enhanced antibacterial activity due to the electron-deficient oxadiazole ring, which improves binding to bacterial targets.

Pyrrolyl Esters in Patent Literature

Example Compounds :

- 3-Phenoxybenzyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate

- Cyano(3-phenoxyphenyl)methyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate

Analysis: The patent compounds feature bulky aromatic substituents (e.g., phenoxybenzyl), which likely enhance target specificity in pesticidal applications. This compound’s simpler structure may offer synthetic advantages but could lack the steric selectivity required for high-efficacy biocides .

Simple Ethyl Esters in Flavor/Fragrance Chemistry

Example Compounds :

- Ethyl pentanoate (Ethyl valerate)

- Ethyl hexanoate

Analysis: Ethyl pentanoate’s linear structure and low molecular weight make it volatile and ideal for flavoring. In contrast, the pyrrole and branched chain in this compound likely reduce volatility, redirecting its utility toward non-volatile applications like drug precursors .

Amino Acid-Derived Esters

Example Compound :

| Property | This compound | Amino Acid-Derived Ester |

|---|---|---|

| Backbone | Pentanoate | Pyrrolidine (cyclic amine) |

| Functionality | Neutral ester | Amino acid mimic (chiral center) |

| Potential Use | Agrochemicals | Peptidomimetics/drug design |

Analysis: The amino acid-derived ester’s pyrrolidine ring enables mimicry of peptide structures, useful in drug design. This compound’s pyrrole may instead facilitate π-π interactions in enzyme binding, suggesting divergent pharmacological pathways .

Table 1: Physicochemical and Functional Comparisons

Activité Biologique

Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative featuring a pyrrole ring, which contributes to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | KMnO4, CrO3 |

| Reduction | Alcohols | LiAlH4, NaBH4 |

| Substitution | Halogenated or nitrated derivatives | Br2, HNO3 |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action involves interaction with specific enzymes or receptors, modulating their activities and triggering significant biochemical pathways.

Antimicrobial Activity

Studies have shown that derivatives similar to this compound possess antimicrobial properties against a range of pathogens. For instance, compounds with similar structures have demonstrated low minimum inhibitory concentrations (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (µg/mL) against MRSA | MIC (µg/mL) against Candida albicans |

|---|---|---|

| This compound | TBD | TBD |

| Similar Compound A | 0.98 | 7.80 |

| Similar Compound B | 12.50 | 62.50 |

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies have indicated that it may inhibit the growth of various cancer cell lines, showing preferential suppression of rapidly dividing cells compared to normal fibroblasts.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds on cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), HeLa (cervical cancer).

- Findings : Compounds exhibited significant antiproliferative activity with IC50 values ranging from 5 to 15 µM across different cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Q. How can the structure of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate be confirmed using spectroscopic methods?

- Methodological Answer :

- Step 1 : Acquire high-resolution NMR spectra (¹H, ¹³C, DEPT, and HSQC) to identify proton environments and carbon connectivity. The ester carbonyl (C=O) typically resonates at ~170 ppm in ¹³C NMR, while the pyrrole ring protons appear as distinct aromatic signals (δ 6.5–7.0 ppm in ¹H NMR) .

- Step 2 : Use mass spectrometry (GC-MS or LC-MS) to confirm molecular weight and fragmentation patterns. The molecular ion peak ([M]⁺) should align with the calculated mass (C₁₁H₁₇NO₂, MW = 195.26 g/mol).

- Step 3 : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in substituent positioning .

Q. What synthetic routes are effective for introducing the pyrrole substituent into ester derivatives?

- Methodological Answer :

- Route 1 : Start with 2-(1H-pyrrol-1-yl)pentanoic acid (CAS 70901-15-4) , then perform esterification with ethanol under acid catalysis (e.g., H₂SO₄) via Fischer esterification.

- Route 2 : Use nucleophilic substitution on a β-keto ester precursor (e.g., methyl 3-oxo-pentanoate ) with pyrrole in the presence of a Lewis acid (e.g., ZnCl₂) to introduce the pyrrole moiety.

- Key Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .

- Storage : Store in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does steric hindrance from the 3-methyl and pyrrole groups influence nucleophilic acyl substitution reactions in this compound?

- Methodological Answer :

- Experimental Design : Compare reaction rates with simpler esters (e.g., ethyl pentanoate ) under identical conditions (e.g., hydrolysis with NaOH). Use kinetic studies (UV-Vis or HPLC) to quantify rate differences.

- Computational Analysis : Perform molecular docking or DFT calculations to model steric clashes between substituents and incoming nucleophiles (e.g., hydroxide ions) .

- Data Interpretation : Slower reaction rates indicate steric hindrance; correlate with X-ray crystallography data (if available) to validate spatial arrangements .

Q. How should researchers resolve discrepancies between theoretical and observed NMR spectra for this compound?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC or melting point analysis. Impurities (e.g., unreacted starting material) can distort signals.

- Step 2 : Use 2D NMR (COSY, NOESY) to assign overlapping peaks. For example, NOE interactions can confirm proximity between the pyrrole ring and methyl groups .

- Step 3 : Revisit synthetic steps if inconsistencies persist; consider alternative regiochemistry (e.g., via X-ray diffraction ) to confirm substituent positions.

Q. What strategies are effective for assessing the biological activity of this compound in quorum-sensing inhibition?

- Methodological Answer :

- Assay Design : Adapt anti-quorum sensing (QS) protocols from studies on ethyl pentanoate . Use reporter strains (e.g., Chromobacterium violaceum CV026) to monitor QS inhibition via violacein pigment suppression.

- Dose-Response Analysis : Test compound concentrations (0.1–10 mM) in microtiter plates, measuring optical density (OD₆₀₀) and violacein extraction (A₅₈₅). Compare with controls (e.g., furanones).

- Mechanistic Studies : Perform proteomics or RT-qPCR to identify downregulated QS genes (e.g., luxI/luxR homologs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.